(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol
CAS No.:
Cat. No.: VC16017370
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClNO |
---|---|
Molecular Weight | 185.65 g/mol |
IUPAC Name | (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol |
Standard InChI | InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
Standard InChI Key | LTOCGMHUCZEAMG-HZGVNTEJSA-N |
Isomeric SMILES | C[C@H]([C@H](C1=CC=C(C=C1)Cl)O)N |
Canonical SMILES | CC(C(C1=CC=C(C=C1)Cl)O)N |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s structure consists of a three-carbon chain (propanol) with hydroxyl (-OH) and 4-chlorophenyl groups at C1 and an amino (-NH) group at C2. The (1S,2R) configuration specifies the spatial arrangement: the hydroxyl group occupies the S-configuration at C1, while the amino group adopts the R-configuration at C2 . This stereochemistry is critical for its interactions in chiral environments, particularly in pharmaceutical contexts.
The International Union of Pure and Applied Chemistry (IUPAC) name is 2-amino-1-(4-chlorophenyl)propan-1-ol, with the canonical SMILES representation CC(C(C1=CC=C(C=C1)Cl)O)N
. The InChI key ZFDZETARMJTSGD-UHFFFAOYSA-N
further uniquely identifies the compound’s structural features .
Diastereomeric Relationships
The erythro and threo diastereomers arise from the relative configurations of the C1 and C2 stereocenters. The (1S,2R) form corresponds to the erythro configuration, where the hydroxyl and amino groups reside on opposite sides of the Fischer projection . This contrasts with the threo isomer, where both groups occupy the same side. Such stereochemical distinctions significantly impact physicochemical properties, such as melting points and solubility .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol typically involves stereoselective methods to achieve the desired configuration. One common approach, adapted from similar amino alcohol syntheses, proceeds via a nitroalkene intermediate:
-
Condensation: 4-Chlorobenzaldehyde reacts with nitroethane in a Henry reaction to form (E)-1-(4-chlorophenyl)-2-nitroprop-1-ene.
-
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride converts the nitro group to an amine, yielding the amino alcohol.
Enantioselective reductions employing chiral catalysts or enzymes ensure high stereochemical purity. For instance, asymmetric transfer hydrogenation using Ru(II)-TsDPEN catalysts achieves enantiomeric excesses >90% for analogous compounds .
Industrial Production
Scalable synthesis optimizes reaction conditions (e.g., temperature, pressure, solvent systems) to enhance yield and purity. Continuous flow reactors and advanced purification techniques like chromatography or crystallization are employed to meet pharmaceutical-grade standards. Industrial batches report purities exceeding 95%, as validated by high-performance liquid chromatography (HPLC) .
Physical and Chemical Properties
Physicochemical Data
The compound’s high melting point suggests strong intermolecular hydrogen bonding, while the predicted LogP indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
Solubility and Stability
(1S,2R)-2-Amino-1-(4-chlorophenyl)propan-1-ol is sparingly soluble in water but dissolves readily in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Stability studies indicate decomposition above 250°C, with no significant degradation under ambient conditions .
Applications in Pharmaceutical Chemistry
Chiral Building Block
The compound serves as a precursor in synthesizing adrenergic receptor agonists and antidepressants. Its rigid structure and stereochemistry enhance binding affinity to target proteins, as demonstrated in analogues of β-blockers .
Case Study: Antihistamine Development
In preclinical trials, derivatives of (1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol exhibited potent histamine H1 receptor antagonism, with IC values <10 nM . Such efficacy underscores its potential in next-generation antihistamines.
Research and Developments
Catalytic Asymmetric Synthesis
Recent advances employ organocatalysts like proline derivatives to achieve enantioselective synthesis. For example, List’s work on aldol reactions demonstrates yields >80% and ee values >95% for related amino alcohols .
Computational Modeling
Density functional theory (DFT) studies predict the compound’s preferential binding to α-adrenergic receptors, guiding drug design . Molecular dynamics simulations further elucidate its conformational stability in aqueous environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume